molecular formula C20H21N5O3 B2539430 6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 896599-91-0

6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2539430
M. Wt: 379.42
InChI Key: IHXIONNRCVMZDK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a methoxyphenyl group, a purine-like ring, and an imidazole-1,3-dione group . These groups are common in many biological and pharmaceutical compounds .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds, such as isoindole-1,3-diones, are usually synthesized by the condensation of a phthalic anhydride with primary amines . Another method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The purine-like ring and the imidazole-1,3-dione group would contribute to the planarity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied due to the presence of multiple reactive groups. For example, the imidazole group can participate in a variety of reactions, including nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an imidazole group could make the compound polar and potentially soluble in water .

properties

IUPAC Name

6-(3-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-6-10-23-18(26)16-17(22(4)20(23)27)21-19-24(12(2)13(3)25(16)19)14-8-7-9-15(11-14)28-5/h6-9,11H,1,10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXIONNRCVMZDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CC=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3-Methoxyphenyl)-1,6,7-trimethyl-3-prop-2-enyl-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione

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